molecular formula C8H12N2OS B13944932 2-(tert-Butyl)thiazole-4-carboxamide

2-(tert-Butyl)thiazole-4-carboxamide

Cat. No.: B13944932
M. Wt: 184.26 g/mol
InChI Key: XDGSHTNLCHSQFU-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Scaffolds in Modern Chemical Research

Importance of Thiazole Ring Systems in Bioactive Molecules and Materials Science

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in the development of bioactive molecules. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects. The thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic significance. Beyond medicine, the aromatic nature and reactivity of the thiazole ring make it a valuable component in materials science, particularly in the synthesis of dyes and specialized polymers.

Evolution of Thiazole Chemistry and its Applications in Diverse Fields

The chemistry of thiazoles has evolved significantly since the classic Hantzsch thiazole synthesis. Modern synthetic methodologies have enabled the creation of a vast library of substituted thiazoles, expanding their application into various scientific domains. In medicinal chemistry, the thiazole ring is often used as a bioisostere for other aromatic systems, helping to modulate a compound's pharmacokinetic and pharmacodynamic properties. Its ability to act as a rigid scaffold allows for the precise spatial orientation of functional groups, which is crucial for targeted drug design. In agrochemicals, thiazole derivatives are utilized as potent fungicides and herbicides. The continuous development of novel synthetic routes and a deeper understanding of structure-activity relationships (SAR) ensure that thiazole chemistry remains a vibrant and impactful field of research. fluorochem.co.uk

Emergence and Academic Interest in 2-(tert-Butyl)thiazole-4-carboxamide

Rationale for Research Focus on This Specific Thiazole Derivative

While specific research focusing exclusively on this compound is not extensively documented in publicly accessible literature, academic interest in this compound can be inferred from its structure and the well-established importance of related molecules. The thiazole-4-carboxamide (B1297466) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. nih.govtandfonline.com

The rationale for investigating this specific derivative is multifaceted:

As a synthetic target and scaffold: The compound serves as a valuable building block. The carboxamide group can be further functionalized, and the tert-butyl group at the 2-position provides steric bulk and lipophilicity, which can be crucial for modulating binding affinity and selectivity for biological targets. nih.gov

For derivatization in chemical libraries: It is an ideal candidate for inclusion in compound libraries used for high-throughput screening. By systematically modifying the carboxamide portion, researchers can generate a diverse set of molecules to test against various enzymes and receptors.

Exploration of in vitro activity: Based on the activities of analogous compounds, this compound is a logical target for synthesis and screening to discover new potential therapeutic agents. For instance, various N-substituted thiazole carboxamides have been explored as potent inhibitors of enzymes like cyclooxygenase (COX) and c-Met kinase. nih.govnih.gov

Foundational Research Leading to its Investigation

The investigation into molecules like this compound is built upon decades of foundational research into thiazole chemistry and its application in drug discovery. Studies on various substituted thiazole carboxamides have established this class of compounds as being rich in biological activity. For example, research into N-aryl thiazole carboxamides has identified potent COX inhibitors, while other studies have focused on developing thiazole/thiadiazole carboxamides as c-Met kinase inhibitors for cancer treatment. nih.govnih.govnih.gov This body of work provides the impetus for synthesizing and evaluating novel derivatives like the 2-(tert-butyl) variant to explore new chemical space and potentially identify compounds with improved potency, selectivity, or novel mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11)

InChI Key

XDGSHTNLCHSQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 2-(tert-Butyl)thiazole-4-carboxamide Scaffold

Retrosynthetic analysis provides a roadmap for designing a synthetic plan by breaking down the target molecule into potential precursors. For this compound, two primary disconnections are considered logical.

The first key disconnection is the amide bond, a common and reliable transformation in organic synthesis. This leads back to the precursor 2-(tert-butyl)thiazole-4-carboxylic acid and an ammonia (B1221849) source. This carboxylic acid becomes the principal intermediate to target.

The second disconnection breaks apart the thiazole (B1198619) ring itself. The widely used Hantzsch thiazole synthesis offers a powerful tool for this purpose. nih.govresearchgate.net This disconnection suggests that the thiazole ring can be formed from two key building blocks: a thioamide and an α-halocarbonyl compound. nih.gov For the target molecule, this retrosynthetic step points to 2,2-dimethylpropanethioamide (B146239) (which provides the tert-butyl group at the C2 position) and a suitable 3-carbon α-halocarbonyl component that can generate the carboxamide functionality at the C4 position. A practical precursor for the latter would be an α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate , which upon cyclization would yield an ester at the 4-position, a functional group readily convertible to the desired carboxamide.

This analysis suggests two main forward-synthetic strategies: a direct synthesis that constructs the ring and functional groups in a highly convergent manner, and a more linear, stepwise approach.

Direct Synthesis Approaches

Direct synthesis aims to construct the core of the molecule in a few efficient steps, often by forming the heterocyclic ring with the necessary substituents or their immediate precursors already in place.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone in the synthesis of thiazole derivatives. mdpi.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govresearchgate.net For the synthesis of the 2-(tert-butyl)thiazole-4-carboxylate scaffold, a key precursor to the target carboxamide, this method is highly applicable.

The reaction would involve the condensation of 2,2-dimethylpropanethioamide with an α-halo ester derivative like ethyl 2-chloro-3-oxobutanoate. The general mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. researchgate.net This one-pot reaction directly installs the tert-butyl group at the 2-position and an ester group at the 4-position, which can then be converted to the carboxamide. Various conditions can be employed for Hantzsch synthesis, including heating in solvents like ethanol (B145695). researchgate.net Modern adaptations sometimes utilize microwave irradiation or green catalysts to improve yields and reaction times. mdpi.com

Table 1: Key Reactants in the Hantzsch Synthesis for the Precursor Scaffold

Reactant Role Resulting Moiety in Product
2,2-Dimethylpropanethioamide Thioamide Provides the N1, C2 (with tert-butyl group), and S atoms

Stepwise Construction of the Thiazole Ring and Subsequent Functionalization

A stepwise approach offers greater control over the introduction of each functional group and can be advantageous if the direct approach proves challenging. This methodology involves building the thiazole ring first and then modifying it to introduce the required substituents.

This initial step is fundamentally the Hantzsch thiazole synthesis, as described previously. The reaction between 2,2-dimethylpropanethioamide and ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol under reflux conditions would be a typical procedure. researchgate.net The product of this reaction is ethyl 2-(tert-butyl)thiazole-4-carboxylate. This intermediate is a stable compound that can be isolated and purified before proceeding to the next steps. The choice of the α-halocarbonyl component is critical as it determines the substituent at the 4-position. Using an ester derivative is a common strategy as esters are versatile handles for further chemical transformations.

In the context of the Hantzsch synthesis, the tert-butyl group is introduced directly by selecting the appropriate thioamide precursor. 2,2-Dimethylpropanethioamide (also known as thiopivalamide) is the thioamide of choice for this purpose. nih.gov This compound incorporates the C(CH₃)₃ moiety which becomes the C2 substituent of the resulting thiazole. The synthesis of 2,2-dimethylpropanethioamide itself can be achieved from the corresponding nitrile, trimethylacetonitrile, by reaction with hydrogen sulfide (B99878) in the presence of a base. researchgate.net

The final step in the synthesis is the conversion of the C4 functional group into the primary carboxamide. This typically proceeds in two stages: hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.

First, the ethyl ester intermediate, ethyl 2-(tert-butyl)thiazole-4-carboxylate, is hydrolyzed to 2-(tert-butyl)thiazole-4-carboxylic acid . This is commonly achieved by saponification using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water, followed by acidification with an acid like hydrochloric acid (HCl). chemicalbook.com

Once the carboxylic acid is obtained, it can be converted to the primary carboxamide. There are several methods to achieve this:

Activation and reaction with ammonia: The carboxylic acid can be activated using a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to form an active ester intermediate. nih.govluxembourg-bio.com This activated species can then react with a source of ammonia, such as ammonium (B1175870) hydroxide or ammonia gas, to form the primary amide. nih.gov

Conversion to acyl chloride: A more traditional method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ammonia to yield the desired carboxamide.

Direct amidation methods: Some modern protocols allow for the direct conversion of carboxylic acids to primary amides. For instance, treatment of a carboxylic acid-derived thioester with aqueous ammonium hydroxide can yield the primary amide. nih.gov

Table 2: Common Reagents for Amide Coupling

Reagent/Method Description Byproducts
EDC/HOBt Carbodiimide-based coupling agents that form an active ester. Urea derivative, water
SOCl₂/ (COCl)₂ Converts carboxylic acid to a highly reactive acyl chloride. SO₂, HCl / CO, CO₂, HCl

By following this stepwise sequence—Hantzsch synthesis to form the substituted thiazole ester, hydrolysis to the carboxylic acid, and finally, amide formation—the target compound, this compound, can be synthesized in a controlled and efficient manner.

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex heterocyclic structures, including thiazole derivatives. researchgate.netnih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One prominent strategy involves the Suzuki-Miyaura coupling, which typically couples an organoboron compound with a halide or triflate. In the context of thiazole synthesis, this can be applied to introduce aryl or heteroaryl substituents onto the thiazole ring. For instance, a bromo-thiazole intermediate can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base to yield the desired functionalized thiazole. The general applicability of palladium-catalyzed reactions extends to various coupling partners, enabling the synthesis of a diverse library of thiazole derivatives. researchgate.netmdpi.com

Research has demonstrated the regioselective nature of these reactions, allowing for precise functionalization at specific positions of the thiazole ring. For example, in di- or tri-halogenated thiazoles, the choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific carbon atom, a crucial aspect for building molecular complexity. nih.gov The development of methods for preparing key intermediates like thiazole-4-boronic esters further expands the utility of palladium-catalyzed cross-coupling in accessing novel and potentially unstable building blocks for drug discovery. digitellinc.com

The following table provides an overview of typical components in a palladium-catalyzed cross-coupling reaction for thiazole functionalization:

ComponentExampleRole
Substrate 2-Bromo-4-(tert-butyl)thiazoleProvides the thiazole core with a leaving group.
Coupling Partner Phenylboronic acidIntroduces the desired functional group.
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Facilitates the catalytic cycle of the cross-coupling reaction.
Base Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)Activates the organoboron species and neutralizes the acid formed during the reaction.
Solvent Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the medium for the reaction to occur.

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and ensure high purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the amidation step to form the carboxamide, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are commonly employed. nih.gov The selection of the solvent system, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), can significantly influence the reaction rate and the ease of product purification. nih.gov

Purification techniques such as column chromatography are often necessary to isolate the desired product from unreacted starting materials and byproducts. nih.gov The choice of the solvent system for chromatography (e.g., a mixture of n-hexane and ethyl acetate) is crucial for achieving good separation and high purity. nih.gov

The table below illustrates how different reaction parameters can be varied to optimize the synthesis:

ParameterVariationPotential Impact
Catalyst Different palladium catalysts (e.g., Pd(OAc)2, PdCl2(dppf))Affects reaction rate, yield, and selectivity.
Ligand Phosphine-based ligands (e.g., PPh3, XPhos)Influences catalyst stability and activity.
Base Inorganic (e.g., K2CO3, Cs2CO3) vs. Organic (e.g., Et3N, DIPEA)Can affect reaction efficiency and substrate compatibility.
Temperature Room temperature to refluxInfluences reaction kinetics and can control side reactions.
Solvent Aprotic polar (e.g., DMF, DMSO) vs. nonpolar (e.g., Toluene)Affects solubility of reactants and catalyst performance.

The application of green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact. unibo.itjddhs.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. jddhs.com

Solvent Selection: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water, ethanol, and ethyl acetate (B1210297) are considered greener solvents and are preferred over chlorinated solvents or ethers whenever possible. researchgate.net The development of solvent-free reaction conditions or reactions in aqueous media represents a significant advancement in this area. nih.gov

Catalyst Use: The use of catalytic amounts of reagents is a core principle of green chemistry, as it reduces waste. jddhs.com Efforts are focused on developing highly efficient and recyclable catalysts. In palladium-catalyzed reactions, this can involve the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Minimizing the amount of palladium, a precious and toxic metal, is also a key consideration.

The following table highlights some green chemistry approaches applicable to the synthesis of thiazole derivatives:

Green Chemistry PrincipleApplication in Thiazole Synthesis
Waste Prevention Optimizing reactions to achieve high atom economy, minimizing byproducts. jddhs.com
Safer Solvents and Auxiliaries Using water, ethanol, or other green solvents in place of hazardous ones like dichloromethane or chloroform. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure when feasible; exploring microwave-assisted synthesis to reduce reaction times. jddhs.com
Use of Renewable Feedstocks Investigating bio-based starting materials for the synthesis of the thiazole core. jddhs.com
Catalysis Employing highly active and selective catalysts to minimize waste and energy consumption.

Alternative Synthetic Pathways and Novel Methodologies

While established methods for synthesizing this compound are effective, research into alternative and novel synthetic pathways continues. These efforts aim to improve efficiency, reduce the number of synthetic steps, and provide access to a wider range of analogues.

One area of exploration is the development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. nih.gov This approach is highly atom-economical and can significantly streamline the synthetic process. For instance, a one-pot synthesis of thiazole derivatives from aldehydes, isothiocyanates, and alkyl bromides has been reported, offering a greener and more efficient alternative to traditional multi-step syntheses. nih.gov

Another emerging area is the use of C-H activation/functionalization reactions. These methods allow for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials like organohalides or organometallics. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been demonstrated, showcasing a more direct and atom-economical approach to functionalization. rsc.org

These novel methodologies hold the promise of more sustainable and efficient routes to this compound and its derivatives, facilitating further exploration of their chemical and biological properties.

Chemical Reactivity and Derivatization

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich heterocyclic system, but the electronegativity of the nitrogen and sulfur atoms influences the electron density distribution. The C5 position is generally the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient. pharmaguideline.comresearchgate.net In 2-(tert-Butyl)thiazole-4-carboxamide, this inherent reactivity is modulated by the electronic effects of the substituents at the C2 and C4 positions. The tert-butyl group at C2 is a weak electron-donating group, which slightly activates the ring, particularly at the C5 position. Conversely, the carboxamide group at C4 is electron-withdrawing, which deactivates the ring towards electrophilic attack.

Electrophilic aromatic substitution (EAS) on the thiazole nucleus of this compound is predicted to occur preferentially at the C5 position. This is the site most activated by the C2-tert-butyl group and least deactivated by the C4-carboxamide group. pharmaguideline.com Standard EAS reactions like halogenation, nitration, and sulfonation, which typically require forcing conditions for unsubstituted thiazole, would be influenced by this substitution pattern.

For instance, halogenation with reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid is expected to yield the 5-bromo derivative. researchgate.net Similarly, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C5 position. masterorganicchemistry.com Sulfonation is also anticipated to occur at the same site under treatment with fuming sulfuric acid. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound
Reaction TypeTypical ReagentsPredicted Major Product
Halogenation (Bromination)Br₂, Lewis Acid (e.g., FeBr₃) or NBS5-Bromo-2-(tert-butyl)thiazole-4-carboxamide
NitrationHNO₃, H₂SO₄2-(tert-Butyl)-5-nitrothiazole-4-carboxamide
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)2-(tert-Butyl)-4-carboxamide-thiazole-5-sulfonic acid

The thiazole ring's C2 position is inherently electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com However, in this compound, this position is blocked by the sterically hindering and non-displaceable tert-butyl group. Therefore, direct nucleophilic substitution at C2 is not a feasible reaction pathway.

Nucleophilic aromatic substitution could occur if a derivative containing a suitable leaving group, such as a halogen, were present at the C5 position. For example, 5-Bromo-2-(tert-butyl)thiazole-4-carboxamide could potentially react with strong nucleophiles to displace the bromide. Another characteristic reaction of thiazoles is N-alkylation at the ring nitrogen (N3), which forms a thiazolium salt. pharmaguideline.com This reaction increases the acidity of ring protons, although in this specific molecule, the most acidic C2 proton is absent.

Transformations at the Carboxamide Moiety

The carboxamide group at the C4 position is a versatile functional handle for derivatization.

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction would yield 2-(tert-butyl)thiazole-4-carboxylic acid. The synthesis of this acid from the corresponding ethyl ester via hydrolysis with lithium hydroxide (B78521) has been documented, suggesting a similar transformation is readily achievable from the carboxamide. chemicalbook.com

Once formed, 2-(tert-butyl)thiazole-4-carboxylic acid serves as a key intermediate for synthesizing a wide array of other amide derivatives. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), can be used to couple the carboxylic acid with various primary or secondary amines, providing access to a library of N-substituted 2-(tert-butyl)thiazole-4-carboxamides. nih.govnih.gov

The carboxamide group can be reduced to an amine. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the carboxamide into a (2-(tert-butyl)thiazol-4-yl)methanamine. This transformation provides a route to aminomethyl-substituted thiazoles.

While the carboxamide itself is generally resistant to oxidation, the thiazole ring's sulfur atom can be oxidized. Strong oxidizing agents could potentially oxidize the sulfur to a sulfoxide (B87167) or, under more forcing conditions, to a sulfone. These transformations would disrupt the aromaticity of the ring and significantly alter the compound's electronic properties.

Table 2: Key Transformations of the Carboxamide Moiety
Reaction TypeTypical ReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heat2-(tert-Butyl)thiazole-4-carboxylic acid
Amidation (from acid)Amine (R¹R²NH), Coupling Agents (e.g., EDC, HOBt)N-substituted-2-(tert-butyl)thiazole-4-carboxamide
ReductionLiAlH₄, followed by H₂O workup(2-(tert-Butyl)thiazol-4-yl)methanamine

Modification and Functionalization of the tert-Butyl Substituent

The tert-butyl group is generally considered chemically inert due to the strength of its C-H bonds and the absence of α-protons, making it a robust blocking or sterically-directing group. torvergata.itrsc.org Traditional functionalization of this group is challenging and often requires harsh, non-selective radical conditions.

However, recent advances in C-H activation chemistry have provided novel methods to overcome the inherent unreactivity of such groups. nih.gov Highly electrophilic manganese catalysts, for example, have been shown to effectively hydroxylate sterically congested primary C-H bonds within tert-butyl groups. torvergata.itnih.gov This cutting-edge methodology could potentially convert the tert-butyl group in this compound into a hydroxymethyl group ((2,2-dimethyl-1-hydroxy)propyl), thereby introducing a new site for further synthetic elaboration. This transforms the tert-butyl moiety from a passive substituent into a functional group handle. torvergata.it

Table 3: Potential Functionalization of the tert-Butyl Group
Reaction TypeReagentsPotential Product Functional GroupReference
Catalytic C-H Hydroxylation[Mn(CF₃-bpeb)(OTf)₂], H₂O₂, Nonafluoro-tert-butyl alcoholPrimary Alcohol (-CH₂OH) torvergata.itnih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological effect, guide the rational design of more potent and effective compounds. These studies typically involve systematic variations of substituents, isosteric replacements of core structural elements, and alterations to linker moieties.

Systematic modification of substituents on the thiazole ring is a primary strategy to probe the chemical space around the core scaffold and understand its interaction with biological targets. The thiazole ring itself has positions C2, C4, and C5 available for substitution (with the tert-butyl and carboxamide groups occupying C2 and C4, respectively, in the parent compound), and the carboxamide nitrogen also presents a site for derivatization.

Research into related thiazole-containing compounds has demonstrated the significant impact of such variations. For instance, in a series of 2-amino-4-(pyrid-2-yl)thiazoles developed as inhibitors of Mycobacterium tuberculosis, the 2-pyridyl moiety at the C4 position was found to be critical for activity, while the N2 position of the aminothiazole was highly tolerant to a wide range of substituted benzoyl groups. This flexibility allowed for a greater than 128-fold improvement in activity over the initial hit compound. nih.gov

Similarly, in the development of thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors, the introduction of a methyl group at the C4 position of the thiazole ring was found to positively influence the compound's conformation, leading to improved inhibitory potency against both COX-1 and COX-2 isoforms. acs.org The SAR of 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed that substituents on the 2-phenyl ring were crucial; a methoxy (B1213986) group at the para-position enhanced activity against Caco-2 cancer cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov

These examples underscore the principle that even minor changes to the substituents on and around the thiazole core can lead to significant changes in biological outcomes. For this compound, SAR studies would systematically replace or modify the tert-butyl group at C2 and introduce various substituents at the C5 position to explore effects on potency and selectivity.

Table 1: Examples of Substituent Variations on Thiazole Scaffolds and Their Reported Effects

ScaffoldPosition of VariationSubstituentReported Effect on Biological ActivityReference
2-Amino-4-aryl-thiazoleN2Substituted Benzoyl GroupsHigh tolerance; allowed for >128-fold improvement in anti-tubercular activity. nih.gov
2-Aryl-4-methylthiazole-5-carboxamideC4MethylImproved potency against COX-1 and COX-2 enzymes. acs.org
2-Phenylthiazole-4-carboxamide2-Phenyl (para)MethoxyImproved cytotoxic activity against Caco-2 cells. nih.gov
4-(4-Methoxyphenyl)-2-aminothiazoleN2Acetyl or PropionylGreatly increased binding affinity for human adenosine (B11128) A3 receptors. nih.gov

Bioisosterism, the replacement of a functional group or moiety with another that has similar physical or chemical properties, is a powerful strategy in drug design to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. nih.gov This approach can be applied to the this compound scaffold by replacing either the thiazole ring itself or the carboxamide functional group.

Heterocyclic Core Replacement: The thiazole ring can be replaced with other five-membered heterocycles to modulate electronic properties, hydrogen bonding capabilities, and metabolic stability. Common bioisosteres for thiazole include oxadiazole, thiadiazole, and oxazole. mdpi.comresearchgate.net

For example, in a program to develop c-Met kinase inhibitors, researchers directly compared thiazole-2-carboxamide and thiadiazole-2-carboxamide linkers. tandfonline.comnih.gov The results indicated that replacing thiadiazole carboxamides with thiazole carboxamides led to compounds with better cytotoxic effects. tandfonline.com In another study on adenosine A3 receptor antagonists, derivatives of 4-(4-methoxyphenyl)-2-aminothiazole were compared with their 3-(4-methoxyphenyl)-5-aminothiadiazole counterparts. The thiadiazole analogues showed different binding affinities, which was attributed to the potential for an additional hydrogen bond between a nitrogen atom in the thiadiazole ring and the receptor, an interaction not possible with the thiazole ring. nih.gov This highlights how subtle electronic differences between isosteres can translate into significant changes in biological interaction.

Table 2: Comparison of Thiazole-based Compounds and Their Bioisosteres

Original Scaffold/GroupBioisosteric ReplacementTarget/ApplicationKey FindingReference
Thiadiazole CarboxamideThiazole Carboxamidec-Met KinaseThiazole-based compounds conferred better cytotoxicity. tandfonline.com
4-Aryl-2-aminothiazole3-Aryl-5-aminothiadiazoleAdenosine A3 ReceptorThiadiazole analogues showed altered binding affinity, possibly due to different H-bonding. nih.gov
Phenyl RingThiazole RingGoniofufurone AnaloguesPhenyl-to-thiazole replacement led to a compound with significantly higher antiproliferative activity. nih.gov
Amide Group1,3,4-Oxadiazole (B1194373)HIV-1 Integrase InhibitorsThe 1,3,4-oxadiazole was an effective amide surrogate in certain scaffolds. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the central core of a molecule (the scaffold) with a structurally distinct one, while preserving the orientation of key functional groups responsible for biological activity. nih.gov The goal is to discover novel chemotypes that may have improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property profile. nih.govnih.gov For a compound like this compound, a scaffold hopping approach might replace the thiazole-4-carboxamide (B1297466) core with, for example, a pyrazole-carboxamide, an isoxazole-carboxamide, or a completely different heterocyclic system that can present the tert-butyl group and the amide functionality in a similar three-dimensional arrangement. acs.orgnih.gov This computational and synthetic strategy allows for exploration beyond simple analogue synthesis into truly novel chemical space. nih.govresearchgate.net

Table 3: Examples of Linker Modification and Scaffold Hopping

StrategyOriginal Scaffold/LinkerNew Scaffold/LinkerApplication/TargetOutcomeReference
Linker ModificationCarbonyl LinkerAmino LinkerAnticancer AgentsMaintained potency with markedly improved solubility and bioavailability. nih.gov
Scaffold HoppingMethylpyrazoleThiazole, Pyrrole, PyrazineCB1 Receptor AntagonistsDiscovered novel classes of antagonists with different physicochemical properties. nih.gov
Scaffold HoppingThiazole-based ScaffoldNovel Thiazole HybridsPIN1 InhibitorsComputational design identified new thiazole hybrids with potential as PIN1 inhibitors. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies

General Principles of SAR Determination for Thiazole (B1198619) Carboxamides

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. nih.govijper.org SAR studies for this class of compounds are crucial for rational drug design and aim to elucidate how modifications to the core structure influence efficacy and selectivity. nih.gov The thiazole ring itself is an important pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fabad.org.tr

Identification of Key Pharmacophoric Elements within the 2-(tert-Butyl)thiazole-4-carboxamide Structure

The thiazole ring is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which serves as a versatile scaffold in drug discovery. fabad.org.tr Its aromatic nature and the presence of heteroatoms allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces. The thiazole nucleus is a crucial component in many biologically active compounds and is present in several FDA-approved drugs. nih.gov In the context of this compound, the thiazole ring acts as the central scaffold, positioning the tert-butyl and carboxamide groups in a specific spatial orientation for optimal interaction with its molecular targets.

The tert-butyl group at the 2-position of the thiazole ring significantly influences the compound's physicochemical properties and biological activity. Being a bulky and lipophilic group, the tert-butyl moiety can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within a target protein. nih.gov In studies of related thiazole carboxamide derivatives, the presence of a tert-butyl group has been shown to be crucial for stabilizing the molecule within the binding pocket of enzymes like cyclooxygenase (COX), by filling available lipophilic space and forming hydrophobic interactions. nih.gov This interaction can lead to increased binding affinity and potency. nih.gov For instance, in a series of N-(4-(tert-butyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, the tert-butyl group was found to contribute to their cytotoxicity against certain cancer cell lines due to its lipophilic character, which facilitates greater cellular absorption. nih.gov

The carboxamide group (-CONH2) at the 4-position is a key functional group that can participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets. The amide bond is a common feature in many biologically active molecules, including peptides and proteins, and it can form strong hydrogen bonds with amino acid residues in the active site of enzymes or receptors. nih.gov In a study of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, the amide functional group was noted for its unique ability to form hydrogen-bonding interactions. nih.gov The orientation and hydrogen-bonding capacity of the carboxamide group in this compound are likely pivotal for its interaction with target proteins.

Molecular Target Identification and Binding Characterization

While specific in vitro binding data for the parent compound this compound is not extensively detailed in the available literature, studies on closely related analogues provide strong indications of its potential molecular targets and modulatory effects. These targets primarily include AMPA receptors and certain protein kinases.

AMPA Receptors:

Thiazole carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are the most abundant excitatory glutamate (B1630785) receptors in the brain. nih.gov A series of thiazole-4-carboxamide (B1297466) derivatives were found to act as negative allosteric modulators (NAMs) of AMPA receptor function. nih.govmdpi.com In one study, a compound with a thiazole-4-carboxamide core, N-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide, was synthesized and evaluated for its effects on AMPA receptors. mdpi.comnih.gov While this is a more substituted analogue, the study highlights the potential of this chemical class to interact with AMPA receptors. Another study on N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH2) showed that this compound exhibited remarkable cytotoxicity against various cancer cell lines, an effect attributed to the presence of the tert-butyl substituent enhancing lipophilicity and facilitating cell membrane penetration. nih.gov

The modulatory effects of these compounds on AMPA receptors are often assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings in cells expressing specific AMPA receptor subunits. nih.gov These studies measure changes in ion channel currents in the presence of the compound. For example, a series of thiazole-carboxamide derivatives were shown to potently inhibit whole-cell currents of four AMPAR subunits (GluA1, GluA1/2, GluA2, and GluA2/3). nih.gov

Kinases:

The thiazole carboxamide scaffold has also been explored for its potential as a kinase inhibitor. A series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesized, and evaluated for their in vitro activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Several of these compounds exhibited potent inhibitory activity against c-Met. nih.gov Although these were more complex derivatives, the findings suggest that the thiazole carboxamide core is a viable scaffold for developing kinase inhibitors. The replacement of a thiadiazole carboxamide with a thiazole carboxamide moiety in some derivatives led to greater potency, suggesting that the thiazole ring is more suitable for hydrogen-bonding interactions with c-Met. nih.gov

The inhibitory activity of these compounds against kinases is typically determined through in vitro enzymatic assays, such as the homogeneous time-resolved fluorescence (HTRF) assay, which measures the 50% inhibitory concentration (IC50) of the compound against the target kinase. nih.gov

Below is an interactive data table summarizing the in vitro activity of a representative thiazole carboxamide derivative against COX enzymes, illustrating the type of data generated in such studies.

Compound IDTarget EnzymeIC50 (µM)
2b COX-10.239
2b COX-20.191

Note: Compound 2b is N-(4-(tert-Butyl)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide. nih.gov

This table demonstrates the potent inhibitory activity of a closely related analogue against both COX-1 and COX-2 enzymes. Such data is critical for understanding the SAR and for guiding the development of more selective and potent inhibitors based on the this compound scaffold.

Molecular Interactions and Binding Pocket Analysis

Molecular docking studies have elucidated the specific interactions between thiazole carboxamide derivatives and their biological targets, such as cyclooxygenase (COX) enzymes. The tert-butyl group, a defining feature of this compound class, plays a critical role in the binding affinity and stabilization within the active site of these enzymes.

In studies involving COX-1, the tert-butyl group is instrumental in orienting the molecule correctly within the binding pocket. It achieves this by occupying available lipophilic space and establishing hydrophobic interactions with surrounding amino acid residues, such as THR-94. nih.gov This interaction contributes to the stable positioning of the compound, which is essential for its inhibitory activity.

The binding affinity of various thiazole carboxamide derivatives to COX enzymes has been quantified through calculations of binding free energy (ΔGbind). These values provide a measure of the strength of the interaction between the ligand and the enzyme's active site.

CompoundTargetBinding Free Energy (ΔGbind, kcal/mol)Reference
CelecoxibCOX-2-80.18 nih.gov
Thiazole Carboxamide 2aCOX-2-58.07 nih.gov
Thiazole Carboxamide 2bCOX-2-70.72 nih.gov
Thiazole Carboxamide 2jCOX-2-62.94 nih.gov

Mechanistic Investigations of Biological Activity (in vitro and ex vivo models)

The biological activity of this compound and related derivatives stems from their ability to modulate key cellular pathways. One of the primary mechanisms is the inhibition of COX enzymes, which are central to the prostaglandin (B15479496) synthesis pathway. By blocking the activity of COX-1 and COX-2, these compounds effectively reduce the production of prostaglandins, which are key mediators of inflammation and pain. The inhibitory concentration (IC50) values against these enzymes quantify the potency of these compounds. For instance, one derivative, compound 2b, showed an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2. nih.gov

In addition to the COX pathway, certain thiazole carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). mdpi.comnih.gov AMPARs are critical components of excitatory neurotransmission in the central nervous system. mdpi.com By modulating these receptors, the compounds can influence synaptic plasticity, learning, and memory, and potentially offer neuroprotective effects by preventing excitotoxicity. mdpi.comnih.gov

A significant mechanism of action for certain thiazole carboxamide derivatives is negative allosteric modulation (NAM) of AMPA receptors. mdpi.comnih.gov Unlike competitive antagonists that bind directly to the agonist site, allosteric modulators bind to a different, or allosteric, site on the receptor. This binding event induces a conformational change in the receptor that alters its response to the endogenous ligand (e.g., glutamate).

Thiazole-carboxamide derivatives have been shown to act as potent NAMs, effectively inhibiting AMPAR-mediated currents. mdpi.com This modulation impacts both the amplitude and the kinetics of the receptor's response. nih.gov Specifically, these compounds can enhance the deactivation rates of the receptor, causing the ion channel to close more rapidly after activation. mdpi.com This mechanism provides a nuanced control over excitatory neurotransmission, which is a potential therapeutic strategy for neurological conditions characterized by excessive glutamatergic activity, such as epilepsy. mdpi.comnih.gov The unique scaffold of the thiazole-4-carboxamide core, combined with specific substitutions, is paramount for this interaction with AMPARs. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely employed to understand how a ligand, such as a derivative of 2-(tert-butyl)thiazole-4-carboxamide, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been effectively used to predict the binding modes and affinities of thiazole (B1198619) carboxamide derivatives with various biological targets, such as cyclooxygenase (COX) enzymes. nih.govmetu.edu.tr In these studies, the three-dimensional structure of the target protein is used as a receptor, and the ligand is placed into the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction.

For instance, in studies involving COX inhibitors, a derivative, N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide (compound 2b), was identified as a potent compound against both COX-1 and COX-2 enzymes. nih.gov Docking studies predicted its capability to optimally fill the COX-2 binding site, including a secondary polar binding pocket. nih.gov The docking scores and binding affinities, often calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, have shown consistency with experimentally recorded biological activities. metu.edu.trnih.gov

Compound DerivativeTarget ProteinDocking Score (Example)Predicted Affinity (kcal/mol)
N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamideCOX-1-9.5-65.4
N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamideCOX-2-10.2-72.1
2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamideCOX-2-11.1-78.9

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the receptor's active site. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex.

In the case of the N-(4-(tert-Butyl) phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivative, the large, lipophilic tert-butyl group was shown to play a key role. nih.gov Docking simulations revealed that this group interacts with hydrophobic areas of the COX active site, contributing to greater binding and enzyme inhibition. nih.gov Specifically, the t-butyl group helps stabilize the molecule within the COX-1 binding pocket by filling available lipophilic space and forming hydrophobic interactions with residues like THR-94. nih.gov For the COX-2 enzyme, the bulky t-butyl group pushes an adjacent methoxyphenyl fragment into a secondary binding pocket, where it can form a critical hydrogen bond. nih.gov Such detailed interaction patterns are vital for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is predicated on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity.

For classes of compounds like thiazole derivatives, QSAR models are developed using a dataset of molecules with known biological activities (e.g., IC₅₀ values). researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net The biological activity is treated as the dependent variable, while molecular descriptors (numerical representations of molecular properties) serve as the independent variables.

Statistically significant 2D and 3D-QSAR models have been developed for various thiazole derivatives to predict activities such as antimicrobial or antibiofilm efficacy. physchemres.orgresearchgate.net The quality of these models is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net For example, a 3D-QSAR model for thiazole derivatives acting as biofilm inhibitors showed significant predictive capacity with a q² of 0.593 and an r² of 0.905. physchemres.org Such models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

QSAR Model TypeTarget Activityq² (Cross-validated r²)r² (Correlation Coefficient)Predictive r²
2D-QSARG+ Inhibition0.86190.9521-
3D-QSAR (kNN-MFA)G+ Inhibition0.8283-0.4868
3D-QSAR (CoMSIA)Biofilm Inhibition0.5930.9050.913

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be related to various molecular properties, including steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.

For instance, 3D-QSAR models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. These studies might reveal that electrostatic effects predominantly determine binding affinities. researchgate.net 2D-QSAR studies on aryl thiazole derivatives have identified descriptors like T_C_C_4 as major contributors to antibacterial activity. researchgate.net By understanding which descriptors are key, medicinal chemists can strategically modify a lead compound, such as this compound, to enhance its desired biological effect.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking. nih.govnih.gov

Simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein interactions. nih.gov For thiazole derivatives, MD simulations have been run for periods up to 100 nanoseconds to analyze the stability of the docked complex. physchemres.orgnih.gov

A key metric used to assess stability is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A complex that reaches a stable equilibrium with low RMSD fluctuations suggests a stable binding mode. nih.gov Furthermore, MD simulations allow for the analysis of protein-ligand contacts throughout the simulation, confirming that crucial interactions like hydrogen bonds and hydrophobic contacts are maintained over time. nih.govresearchgate.net These studies confirm the stability of the ligand in the active site and provide a more accurate estimation of binding free energies. physchemres.orgresearchgate.net

Conformational Analysis and Flexibility

Conformational analysis is crucial for understanding how a molecule like this compound might interact with biological targets. The flexibility of a molecule dictates the range of shapes it can adopt, which in turn influences its binding affinity and specificity.

Binding Stability and Dynamics

Molecular dynamics (MD) simulations offer a dynamic picture of how a ligand interacts with its target protein over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. plos.org For thiazole derivatives, MD simulations have been used to validate docking results and confirm the stability of ligand-protein interactions. plos.orgnih.gov

These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. plos.org A stable complex will typically show minimal fluctuations in RMSD over the simulation period. plos.org Furthermore, analysis of the simulation trajectory can reveal the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for binding affinity. nih.gov For instance, MD simulations of thiazole derivatives targeting the LasR protein of P. aeruginosa have been used to examine the actual motions of atoms and molecules, providing high-resolution temporal and atomic detail of the biomolecular behavior. plos.org Such studies confirm that thiazole compounds can form well-defined and stable interactions within the binding sites of their target proteins. nih.gov

Electronic Structure Calculations (e.g., DFT studies for reactivity, aromaticity, and electronic properties)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, reactivity, and other properties of molecules. nih.govresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine key reactivity descriptors. rdd.edu.iq

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it relates to the chemical stability and reactivity of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates higher reactivity. rdd.edu.iq

For a series of thiazole carboxamide derivatives designed as COX inhibitors, DFT analysis was used to calculate HOMO-LUMO gaps to predict their chemical stability and reactivity. nih.gov In another study, DFT calculations for various 2-amino-5-arylazothiazole derivatives helped in understanding their electronic properties and correlating them with potential antibacterial activity. mdpi.com These studies often visualize the electron density distribution in the HOMO and LUMO orbitals to identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions. mdpi.com

Below is a table summarizing representative DFT findings for related thiazole carboxamide derivatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Celecoxib (Reference)-0.240-0.0590.181
Thiazole Derivative 2a-0.197-0.0790.118
Thiazole Derivative 2b-0.211-0.0700.141
Thiazole Derivative 2j-0.223-0.0750.148
Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human experimental data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. tandfonline.comnih.gov These computational models help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before costly experimental work is undertaken. plos.org

For various series of thiazole derivatives, ADME properties have been predicted using online software and specialized modules. tandfonline.com These predictions often include parameters related to Lipinski's Rule of Five (Ro5), which assesses the "drug-likeness" of a compound for oral bioavailability. plos.org The criteria for Ro5 include molecular weight (< 500 Da), logP (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). plos.org

Studies on thiazole carboxamide and related thiazole derivatives have shown that they generally exhibit favorable, drug-like properties. researchgate.netnih.gov Predictions often cover a range of pharmacokinetic parameters, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. tandfonline.com The results of these in silico analyses help assert the druggability of molecules and their potential to become lead compounds in the drug discovery process. researchgate.net

The following table presents a typical set of predicted ADME properties for promising thiazole derivatives from a representative study.

ParameterPredicted Value/RangeSignificance
Molecular Weight< 500 DaCompliance with Lipinski's Rule
LogP< 5Optimal lipophilicity for absorption
Hydrogen Bond Donors< 5Compliance with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliance with Lipinski's Rule
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier (BBB) PenetrationVariableIndicates potential for CNS activity
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
ToxicityLow/Non-toxicFavorable safety profile prediction
This table represents a compilation of typical ADME parameters evaluated for thiazole derivatives in silico. plos.orgtandfonline.comnih.gov

Virtual Screening Approaches for Target Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netmdpi.com This approach accelerates the discovery of new lead compounds by narrowing down the number of candidates for experimental testing. nih.gov

Thiazole-based scaffolds have been successfully identified as potent inhibitors for various biological targets through virtual screening campaigns. mdpi.comjddtonline.info For example, structure-based virtual screening has been employed to discover novel thiazole derivatives as inhibitors of targets such as SIRT2, an enzyme implicated in cancer and neurodegenerative diseases. mdpi.com In such studies, a library of compounds is docked into the binding site of the target protein, and the resulting poses are scored based on their predicted binding affinity. mdpi.com

These screening efforts have led to the identification of thiazole compounds with significant inhibitory activity against targets like M. tuberculosis and dTDP-rhamnose biosynthesis enzymes, as well as coronavirus 3CLpro enzymes. researchgate.netjddtonline.info The hits from virtual screening are then synthesized and evaluated in biological assays to validate the computational predictions, demonstrating the power of this approach in modern drug discovery. mdpi.com

Analytical Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton NMR would be used to identify the number and types of hydrogen atoms in the molecule. For 2-(tert-Butyl)thiazole-4-carboxamide, the spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the thiazole (B1198619) ring, and the amide group. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4 ppm). The thiazole ring proton would present as a singlet further downfield (estimated around 8.2 ppm). The two protons of the primary amide (-CONH₂) would likely appear as two separate broad singlets, due to restricted rotation around the C-N bond, in the range of 7.5-8.5 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. Key expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the two sp²-hybridized carbons of the thiazole ring, the carbonyl carbon of the amide, and the carbon atom attached to the tert-butyl group on the thiazole ring.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm correlations between adjacent protons, although in this specific molecule with many isolated spin systems, its utility might be limited. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment would be crucial to correlate each proton signal with its directly attached carbon atom. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the tert-butyl group to the thiazole ring and the carboxamide group to its position on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
tert-Butyl CH₃~1.4 (s, 9H)~30
tert-Butyl C(CH₃)₃-~35
Thiazole C-H~8.2 (s, 1H)~120
Thiazole C-S-~145
Thiazole C-N-~170
Amide C=O-~165
Amide NH₂~7.5-8.5 (br s, 2H)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₈H₁₂N₂OS), confirming that the synthesized compound has the correct atomic composition. The exact mass would be compared against the theoretical value.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group, the amide group, or cleavage of the thiazole ring, helping to confirm the connectivity of the different structural units.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key structural features.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Symmetric & Asymmetric Stretch3400-3100Medium-Strong (two bands)
C-H (tert-Butyl)Stretch2970-2870Strong
C=O (Amide I)Stretch~1680-1650Strong
N-H (Amide II)Bend~1640-1600Medium-Strong
C=N/C=C (Thiazole)Ring Stretch~1600-1450Medium

The presence of strong bands for the N-H and C=O stretches would be definitive evidence for the carboxamide group, while the C-H stretches would confirm the aliphatic tert-butyl group.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group. While data for this specific compound is not available, analysis of related structures, like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, shows that the tert-butyl group can exhibit significant thermal motion within the crystal structure.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are vital for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. The purity would be assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the thiazole ring absorbs.

Gas Chromatography (GC): Depending on the compound's volatility and thermal stability, GC could also be used for purity analysis. It would be coupled with a mass spectrometer (GC-MS) to identify any volatile impurities.

These chromatographic methods are essential not only for final purity analysis but also during the synthesis process for monitoring reaction progress and guiding purification by column chromatography.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Conventional synthesis methods for thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, prompting environmental concerns. nih.gov The future of synthesizing 2-(tert-butyl)thiazole-4-carboxamide and its analogs lies in the adoption of green chemistry principles. osi.lv These sustainable approaches aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Key areas for development include:

Biocatalysis: The use of eco-friendly biocatalysts, such as chitosan-based hydrogels, offers a promising alternative to traditional chemical catalysts. mdpi.comnih.gov These materials can be recycled and reused multiple times without significant loss of efficacy and often facilitate reactions under milder conditions, such as ultrasonic irradiation, which is more energy-efficient than conventional heating. mdpi.comacs.org

Green Solvents and Catalysts: Research is moving towards replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com Furthermore, the development of reusable, solid-supported catalysts, including magnetic nanoparticles, simplifies product purification and reduces waste. acs.org

Energy-Efficient Techniques: Methods like microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to traditional heating. researchgate.netbepls.com

Sustainable MethodologyDescriptionKey AdvantagesRelevant Research Focus
BiocatalysisUse of biological catalysts like enzymes or natural polymers (e.g., chitosan) to drive reactions. mdpi.comnih.govEco-friendly, reusable, mild reaction conditions, high yields. mdpi.comacs.orgDeveloping specific biocatalysts for thiazole carboxamide synthesis.
Microwave/Ultrasound AssistanceApplication of microwave or ultrasonic energy to accelerate chemical reactions. nih.govresearchgate.netReduced reaction times, lower energy consumption, often higher yields. mdpi.combepls.comOptimizing energy-assisted protocols for the Hantzsch thiazole synthesis.
Green SolventsReplacing traditional volatile organic compounds (VOCs) with water, PEG, or ionic liquids. bepls.comReduced toxicity and environmental pollution. researchgate.netAssessing solvent effects on the yield and purity of this compound.
Nanoparticle CatalysisEmploying reusable magnetic nanoparticles (e.g., NiFe2O4) as catalysts. acs.orgHigh selectivity, easy separation via magnetism, catalyst reusability. acs.orgSynthesizing novel thiazole libraries using nanoparticle-catalyzed MCRs.

Exploration of New Biological Targets and Pathways

The thiazole core is a privileged scaffold found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net While the general activities of thiazoles are known, the specific molecular targets and pathways modulated by this compound remain largely unexplored. Future research should focus on identifying and validating these targets to unlock its full therapeutic potential.

Potential avenues for exploration include:

Anticancer Targets: Thiazole derivatives have been identified as inhibitors of numerous cancer-related targets, including protein kinases (e.g., EGFR, VEGFR-2, c-Met), tubulin polymerization, and cyclooxygenase (COX) enzymes. nih.govnih.govbenthamdirect.comfrontiersin.org Investigating the effect of this compound on these pathways, as well as on cancer cell migration and invasion, could reveal novel anticancer applications. nih.gov

Anti-inflammatory Pathways: Beyond COX inhibition, thiazoles have shown potential as inhibitors of other inflammatory mediators like 5-lipoxygenase (5-LOX). laccei.org Screening the compound against a panel of inflammatory targets could identify new mechanisms for treating inflammatory diseases.

Neurological Targets: Given the diverse roles of thiazoles, exploring their effects on enzymes and receptors within the central nervous system, such as Peptidyl-prolyl isomerase (PIN1), could uncover applications in neurodegenerative diseases or other neurological disorders. researchgate.net

Antimicrobial Mechanisms: While general antimicrobial activity has been noted for thiazoles, the specific bacterial or fungal enzymes inhibited are often unknown. nih.gov Studies to identify these targets could lead to the development of new antibiotics or antifungals.

Therapeutic AreaPotential Biological Target/PathwayRationale for Exploration
OncologyEGFR/VEGFR-2 Kinases nih.govfrontiersin.orgMany thiazole-based compounds act as kinase inhibitors in cancer therapy.
Oncologyc-Met Kinase nih.govThiazole carboxamides have been specifically designed as c-Met inhibitors. nih.gov
OncologyTubulin Polymerization frontiersin.orgDisruption of microtubule function is a key anticancer mechanism for some thiazoles.
InflammationCyclooxygenase (COX) Enzymes nih.govnih.govThe thiazole carboxamide scaffold has shown potent and selective COX inhibition. nih.govacs.org
Inflammation5-Lipoxygenase (5-LOX) laccei.orgInhibition of the leukotriene pathway is a rational approach for anti-inflammatory drug design. laccei.org
Infectious DiseaseBacterial DNA Gyrase nih.govSome thiazole derivatives exhibit significant inhibitory activity against essential bacterial enzymes. nih.gov

Advanced Computational Modeling Techniques for Enhanced Prediction

In silico methods are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of compounds before their synthesis. Applying these techniques to this compound can guide the design of more potent and selective analogs, saving time and resources.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical relationship between the structural features of thiazole derivatives and their biological activity. laccei.orgresearchgate.netresearchgate.net These models are valuable for predicting the potency of novel, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. nih.govnih.gov Docking studies can elucidate the binding mode of this compound with potential targets like COX enzymes or various kinases, providing a rationale for its activity and guiding structural modifications. acs.orgresearchgate.net

ADME-T Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile of a molecule. researchgate.net Early in silico assessment of these properties is crucial for identifying compounds with favorable drug-like characteristics. nih.gov

Density Functional Theory (DFT): DFT calculations can determine the electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO-LUMO). researchgate.net This information helps in understanding the compound's chemical reactivity and its ability to participate in binding interactions. nih.gov

Computational TechniqueApplication in Drug DiscoverySpecific Goal for this compound
QSARPredicts biological activity based on chemical structure to prioritize synthesis. laccei.orgDevelop a model to predict the anticancer or anti-inflammatory potency of new analogs.
Molecular DockingVisualizes and scores the binding interaction between a ligand and its protein target. nih.govIdentify the most likely biological targets and understand key binding interactions.
ADME-T PredictionEstimates pharmacokinetic and toxicity profiles to assess "drug-likeness". nih.govEnsure new designs have a high probability of success in later-stage development.
DFT AnalysisCalculates electronic properties to understand chemical reactivity and stability. researchgate.netCorrelate electronic structure with observed biological activity to refine designs.

Integration with High-Throughput Screening Technologies for Lead Identification

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. nih.gov Integrating HTS with the this compound scaffold can significantly accelerate the discovery of new lead compounds. A focused library of derivatives can be synthesized and screened against a diverse panel of biological targets to uncover novel activities.

Furthermore, fragment-based drug discovery (FBDD) represents a powerful complementary approach. nih.gov In FBDD, smaller, fragment-sized molecules containing the thiazole core are screened for weak but efficient binding to a target. nih.gov Hits from these screens can then be elaborated or "grown" into more potent lead compounds. The thiazole scaffold has been identified as a frequent and valuable hit in fragment screening campaigns, highlighting its utility as a foundational building block for drug design. nih.gov

Design and Synthesis of Chemical Probes for Deeper Mechanistic Understanding

To definitively identify the cellular targets of this compound and understand its mechanism of action, future work should involve the design and synthesis of chemical probes. A particularly powerful method is Activity-Based Protein Profiling (ABPP). mdpi.com

ABPP utilizes activity-based probes (ABPs), which are modified versions of a bioactive compound. mdpi.com An ABP typically consists of three parts:

A reactive group (or "warhead") that forms a covalent bond with the active site of the target enzyme.

The scaffold of the parent molecule (in this case, this compound), which directs the probe to its specific protein targets.

A reporter tag (e.g., a fluorophore or biotin) that allows for the detection and identification of the probe-labeled proteins. mdpi.com

By treating cells or cell lysates with such a probe, researchers can covalently label the protein targets. These labeled proteins can then be isolated and identified using proteomic techniques like mass spectrometry. This approach has been successfully used with other thiazole-based scaffolds to identify novel targets, including deubiquitinases and aldehyde dehydrogenases. nih.govrsc.org Creating an ABP based on this compound would provide an unambiguous method for target validation and a deeper understanding of its cellular function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.